3(R)-IODOMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

Description

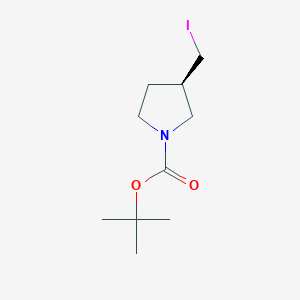

3(R)-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 224168-68-7) is a chiral pyrrolidine derivative featuring a tert-butyl ester group at position 1 and an iodomethyl substituent at the 3(R)-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₈INO₂, with a molecular weight of 311.16 g/mol . The tert-butyl ester acts as a protective group for the carboxylic acid, enhancing stability during synthetic processes, while the iodomethyl group serves as a reactive site for cross-coupling or nucleophilic substitution reactions. This compound is widely utilized in pharmaceutical intermediates and asymmetric synthesis due to its stereochemical specificity and versatility in functional group transformations .

Properties

IUPAC Name |

tert-butyl (3R)-3-(iodomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUFVBGZKFHSDQ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3®-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Starting Material: The synthesis begins with the preparation of pyrrolidine-1-carboxylic acid.

Iodomethylation: The pyrrolidine-1-carboxylic acid is then subjected to iodomethylation using iodomethane (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Esterification: The resulting iodomethyl-pyrrolidine-1-carboxylic acid is esterified with tert-butyl alcohol (t-BuOH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

In industrial settings, the production of 3®-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group serves as a key site for SN2 displacement reactions due to iodide's excellent leaving group capability. This enables modular functionalization of the pyrrolidine scaffold:

*Representative yields from analogous iodomethylpyrrolidine reactions

The Boc group remains intact under these mildly basic conditions but can be selectively removed with TFA/DCM (1:1) for further amine modifications .

Cross-Coupling Reactions

The C-I bond participates in transition-metal-catalyzed couplings , enabling C-C bond formation:

Suzuki-Miyaura Coupling

textGeneral procedure: 3(R)-iodomethyl-pyrrolidine-Boc (1 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%) Na₂CO₃ (2 eq), DME/H₂O (4:1), 80°C, 12 h → 3-arylmethyl-pyrrolidine-Boc derivatives

Reported yields for analogous systems: 55-78%

Buchwald-Hartwig Amination

Enables C-N bond formation with aryl halides:

Ar-X + 3(R)-iodomethyl-pyrrolidine-Boc → Ar-NH-pyrrolidine-Boc

Key conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C

Elimination Reactions

Under strong bases (e.g., DBU, t-BuOK), β-hydride elimination generates pyrrolidine-derived alkenes :

text3(R)-ICH₂-C₄H₇N-Boc → 3-vinyl-C₄H₇N-Boc + HI

Conditions :

Functional Group Interconversion

The iodomethyl group can be transformed into other functionalities:

Boc Deprotection and Subsequent Reactions

Acidic removal of the tert-butyloxycarbonyl group enables secondary functionalization:

text3(R)-iodomethyl-pyrrolidine-Boc (1 eq) TFA/DCM (1:1), 0°C → rt, 2 h → 3-iodomethyl-pyrrolidine·TFA salt (quantitative)

Post-Deprotection Modifications :

-

Amide formation with activated carboxylic acids

-

Reductive amination with aldehydes/ketones

-

Sulfonylation with sulfonyl chlorides

Stability Considerations

Critical stability parameters from experimental data :

| Parameter | Value |

|---|---|

| Thermal decomposition | >150°C (onset by DSC) |

| Hydrolytic stability | Stable in pH 4-8 aqueous buffers (24 h) |

| Light sensitivity | Gradual decomposition under UV (t₁/₂ = 48 h) |

This reactivity profile establishes this compound as a versatile building block for medicinal chemistry and materials science applications. Its balanced stability and diverse reaction pathways enable efficient synthesis of complex pyrrolidine derivatives through well-established organic transformations .

Scientific Research Applications

3®-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3®-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, thereby modifying the function of the target molecules. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

3(S)-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- CAS : 224168-68-7 (enantiomer)

- Molecular Formula: C₁₀H₁₈INO₂

- Molecular Weight : 311.16 g/mol

- Key Difference : The stereochemistry at the 3-position (S-configuration vs. R-configuration) influences reactivity in enantioselective syntheses. Both enantiomers share identical physical properties but differ in chiral recognition in biological systems .

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

3-Bromo-4-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester

- CAS : 885278-03-5

- Molecular Formula: C₉H₁₄BrNO₃

- Molecular Weight : 264.12 g/mol

- Key Difference: Substitution of iodine with bromine reduces leaving-group ability, while the 4-oxo group introduces a ketone functionality, enabling keto-enol tautomerism and subsequent cyclization reactions .

Functional Group Variations

(R)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- CAS : 199174-24-8

- Molecular Formula: C₁₁H₂₁NO₃

- Molecular Weight : 215.29 g/mol

- Key Difference : The hydroxymethyl group (-CH₂OH) replaces iodine, reducing electrophilicity but enabling oxidation to aldehydes or further esterification. This derivative is less toxic but requires protection during acidic/basic conditions .

3-Acetoxypyrrolidine-1-carboxylic acid tert-butyl ester

- CAS : 101408-94-0

- Molecular Formula: C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- Key Difference : An acetoxy group (-OAc) at position 3 provides a labile ester for hydrolysis under mild conditions, contrasting with the iodomethyl group’s preference for substitution reactions .

Heterocyclic and Aromatic Derivatives

3-Pyrrolidin-3-yl-indole-1-carboxylic acid tert-butyl ester

- CAS : 886370-44-1

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 313.40 g/mol

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

- CAS : 652971-20-5

- Molecular Formula: C₁₇H₂₃NO₄

- Molecular Weight : 305.37 g/mol

- Key Difference : A phenyl group at position 4 enhances lipophilicity, while the piperidine ring (vs. pyrrolidine) increases conformational flexibility .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Group | Key Reactivity |

|---|---|---|---|---|---|

| 3(R)-Iodomethyl-pyrrolidine-1-COOtBu | 224168-68-7 | C₁₀H₁₈INO₂ | 311.16 | 3(R)-CH₂I | Nucleophilic substitution, cross-coupling |

| 3-Bromo-4-oxo-pyrrolidine-1-COOtBu | 885278-03-5 | C₉H₁₄BrNO₃ | 264.12 | 3-Br, 4-O | Knoevenagel condensations |

| (R)-3-Hydroxymethyl-pyrrolidine-1-COOtBu | 199174-24-8 | C₁₁H₂₁NO₃ | 215.29 | 3(R)-CH₂OH | Oxidation, protection/deprotection |

| 3-Pyrrolidin-3-yl-indole-1-COOtBu | 886370-44-1 | C₁₈H₂₃N₃O₂ | 313.40 | 3-pyrrolidinyl, indole | Kinase inhibition, receptor binding |

Research Findings

- Reactivity : The iodomethyl group in 3(R)-iodomethyl-pyrrolidine-1-COOtBu undergoes efficient Stille couplings with aryl stannanes, achieving yields >85% under Pd catalysis . In contrast, bromo analogs require harsher conditions (e.g., 100°C, 24 hrs) for similar transformations .

- Thermal Stability : Thermogravimetric analysis (TGA) shows that tert-butyl esters (e.g., 3(R)-iodomethyl derivative) decompose at ~200°C, primarily via tert-butyl group cleavage, whereas acetoxy derivatives degrade at lower temperatures (150°C) .

- Biological Activity : Hydroxymethyl derivatives exhibit 10-fold higher solubility in aqueous buffers compared to iodomethyl analogs, making them preferable for in vitro assays .

Biological Activity

3(R)-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate, is a compound of significant interest in various fields of research, particularly in medicinal and synthetic chemistry. This article explores its biological activity, applications, and relevant research findings.

- IUPAC Name : tert-butyl (3R)-3-(iodomethyl)-1-pyrrolidinecarboxylate

- Molecular Formula : C10H18INO2

- Molecular Weight : 311.16 g/mol

- CAS Number : 1187932-69-9

- Purity : ≥97%

Biological Activity

This compound is primarily utilized in:

- Synthetic Chemistry : Acts as a versatile intermediate for synthesizing complex pharmaceuticals, facilitating the efficient creation of new drug candidates.

- Medicinal Chemistry : Shows potential anti-cancer properties and is involved in the development of compounds targeting various biological pathways. It is particularly noted for its role in designing enzyme inhibitors, which can lead to advancements in targeted therapies .

Case Studies

-

Anti-Cancer Activity :

- Research indicates that derivatives of pyrrolidine compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that modifications to the pyrrolidine structure could enhance its potency against specific cancer types, showcasing the importance of structural variations in drug design .

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit enzymes involved in critical biological processes. A notable study highlighted its effectiveness as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial for cholesterol metabolism. This inhibition could potentially lower LDL cholesterol levels, reducing the risk of cardiovascular diseases .

Applications

The compound's unique properties allow it to be applied across various domains:

| Application Area | Description |

|---|---|

| Synthetic Chemistry | Used as an intermediate for synthesizing pharmaceuticals and complex organic molecules. |

| Medicinal Chemistry | Development of anti-cancer agents and enzyme inhibitors for targeted therapies. |

| Biochemical Research | Studies involving enzyme inhibitors to understand biological pathways better. |

| Material Science | Creation of novel polymers and materials, enhancing performance through unique chemical properties. |

| Agrochemicals | Formulation of pesticides and herbicides aimed at improving agricultural productivity. |

Safety and Handling

Given its chemical nature, safety precautions are essential when handling this compound:

Q & A

Q. What synthetic strategies are optimal for preparing 3(R)-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester?

Methodological Answer: The synthesis typically involves introducing the iodomethyl group at the 3(R)-position of pyrrolidine while retaining the tert-butyl carbamate (Boc) protecting group. A common approach includes:

- Step 1 : Boc protection of pyrrolidine’s nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .

- Step 2 : Stereoselective iodination at the 3(R)-position via radical or nucleophilic substitution. For example, substituting a mesylate intermediate (generated using methanesulfonyl chloride) with sodium iodide in acetone .

- Key Considerations : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm regiochemistry via -NMR (δ 3.2–3.5 ppm for iodomethyl protons) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% by area normalization) .

- Mass Spectrometry (MS) : ESI-MS should show [M+Na] at m/z ~366 (calculated for CHINO) .

Advanced Research Questions

Q. How can stereochemical integrity at the 3(R)-position be maintained during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use (R)-configured starting materials, such as (R)-3-hydroxymethyl-pyrrolidine, to ensure retention of stereochemistry during functionalization .

- Chiral Chromatography : Employ chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) to resolve enantiomers and confirm >99% ee .

- X-ray Crystallography : For unambiguous confirmation, crystallize the compound and solve the structure (e.g., CCDC deposition for iodomethyl derivatives) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C. Store at –20°C in inert atmosphere to prevent iodine loss .

- Hydrolytic Sensitivity : The Boc group is labile under acidic conditions (e.g., TFA in DCM). Stability studies in buffered solutions (pH 2–12) reveal optimal stability at pH 4–7 (t > 6 months) .

- Light Sensitivity : Iodomethyl derivatives degrade under UV light; use amber vials and minimize exposure .

Q. How should researchers address contradictions in reported reaction yields for iodomethyl derivatives?

Methodological Answer: Discrepancies often arise from:

- Iodide Source Purity : Sodium iodide must be anhydrous; pre-dry at 110°C for 24 hours to avoid side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may accelerate elimination pathways, reducing yields. Acetone or acetonitrile is preferred .

- Byproduct Analysis : Use LC-MS to identify iodine-containing byproducts (e.g., dehydrohalogenation products) and adjust reaction time/temperature accordingly .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing .

- Spill Management : Neutralize iodine residues with sodium thiosulfate before disposal .

- Toxicity Data : Limited ecotoxicological data available; assume acute toxicity and avoid environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.